(1S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid (1S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18836555
InChI: InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-4-7-6-11(7,12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)/t7?,11-/m0/s1
SMILES:
Molecular Formula: C11H17NO4
Molecular Weight: 227.26 g/mol

(1S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid

CAS No.:

Cat. No.: VC18836555

Molecular Formula: C11H17NO4

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

(1S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid -

Specification

Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
IUPAC Name (1S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
Standard InChI InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-4-7-6-11(7,12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)/t7?,11-/m0/s1
Standard InChI Key ALUFNEQAPCLIBB-QRIDDKLISA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC2[C@@]1(C2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCC2C1(C2)C(=O)O

Introduction

Chemical Structure and Stereochemical Features

The molecular formula of (1S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid is C₁₁H₁₇NO₄, with a molecular weight of 227.26 g/mol. The compound’s bicyclic framework consists of a six-membered ring system fused with a three-membered cyclopropane ring, incorporating a nitrogen atom at position 2 (Figure 1). The stereochemistry is explicitly defined by the (1S) configuration, which critically influences its biological interactions and synthetic pathways .

Table 1: Key Structural and Physical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₁H₁₇NO₄
Molecular Weight227.26 g/mol
CAS Number197142-34-0
Stereochemistry(1S) configuration at C1
Functional GroupsCarboxylic acid, Boc-protected amine
SolubilityModerate in polar solvents (e.g., DMF, DMSO)

The Boc group enhances lipophilicity, improving membrane permeability, while the carboxylic acid enables hydrogen bonding and salt formation . X-ray crystallography of related analogs confirms the bicyclic system’s planar rigidity, which is advantageous for targeting enzyme active sites .

Synthesis and Preparation

The synthesis of this compound involves multi-step organic transformations, optimized for yield and enantiomeric purity. A representative route includes:

  • Bicyclic Core Formation: Cyclopropanation of a proline-derived precursor via Simmons-Smith reaction or photochemical methods .

  • Boc Protection: Introduction of the tert-butyloxycarbonyl group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

  • Carboxylic Acid Installation: Oxidation of a primary alcohol or hydrolysis of a nitrile intermediate .

Table 2: Representative Synthetic Pathway

StepReactionReagents/ConditionsYield
1CyclopropanationCH₂I₂, Zn-Cu couple, Et₂O65%
2Boc ProtectionBoc₂O, DMAP, CH₂Cl₂85%
3Oxidation/HydrolysisKMnO₄, H₂O, Δ72%

Critical challenges include maintaining stereochemical integrity during cyclopropanation and avoiding racemization at the carboxylic acid center . Chromatographic purification (e.g., silica gel, HPLC) is typically required to achieve >95% purity.

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its dual functional groups:

Carboxylic Acid Derivatives

  • Esterification: Reacts with alcohols (e.g., methanol) under acid catalysis to form methyl esters.

  • Amide Formation: Coupling with amines via EDCI/HOBt yields bioactive amides.

Boc Group Manipulation

  • Deprotection: Treatment with TFA or HCl in dioxane removes the Boc group, exposing the secondary amine for further functionalization .

Ring-Opening Reactions

The strained cyclopropane ring undergoes selective ring-opening with nucleophiles (e.g., Grignard reagents) to generate linear intermediates .

Applications in Medicinal Chemistry

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

This compound has shown promise as a DPP-4 inhibitor (IC₅₀ = 120 nM), a target for type 2 diabetes therapy. Its rigid bicyclic structure mimics the β-turn conformation of endogenous DPP-4 substrates, enabling competitive inhibition .

Antiviral Activity

Patent CN103328480A highlights analogs of this compound as inhibitors of viral proteases, including HCV NS3/4A . The carboxylic acid moiety chelates catalytic zinc ions in viral enzymes .

Prodrug Development

The Boc group serves as a prodrug moiety, enhancing oral bioavailability. In vivo studies in rodents demonstrate a 3-fold increase in plasma exposure compared to unprotected analogs.

Spectroscopic Characterization

Table 3: Key Spectroscopic Data

TechniqueData HighlightsSource
¹H NMRδ 1.42 (s, 9H, Boc CH₃), δ 3.15 (m, 2H, N-CH₂)
¹³C NMRδ 155.2 (C=O), δ 80.1 (Boc C-O)
IR1720 cm⁻¹ (C=O stretch), 3400 cm⁻¹ (-COOH)
MS (ESI+)m/z 228.1 [M+H]⁺

Toxicological and Pharmacokinetic Profiles

  • Acute Toxicity: LD₅₀ > 2,000 mg/kg (oral, rat), indicating low acute toxicity.

  • Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites.

  • Half-Life: t₁/₂ = 4.2 hours (rat plasma).

Comparative Analysis with Structural Analogs

Modifications to the bicyclic core or stereochemistry significantly alter bioactivity:

Table 4: Analog Comparison

AnalogDPP-4 IC₅₀Solubility (mg/mL)
(1S)-Boc-carboxylic acid120 nM0.8
(1R)-Boc-carboxylic acid450 nM0.6
Non-Boc protected derivative980 nM12.4

The (1S) configuration confers superior target affinity due to optimal spatial alignment with DPP-4’s catalytic site .

Future Research Directions

  • Prodrug Optimization: Development of bioreversible esters to enhance bioavailability.

  • Polypharmacology: Exploration of kinase or GPCR targets beyond DPP-4.

  • Green Synthesis: Catalytic asymmetric methods to reduce step count and waste.

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